molecular formula C9H7BrClF B3043912 3-(4-Bromo-3-fluorophenyl)-2-chloro-1-propene CAS No. 951888-41-8

3-(4-Bromo-3-fluorophenyl)-2-chloro-1-propene

Cat. No. B3043912
CAS RN: 951888-41-8
M. Wt: 249.51 g/mol
InChI Key: RVQIWZCQFXBKNW-UHFFFAOYSA-N
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Description

The compound “3-(4-Bromo-3-fluorophenyl)-2-chloro-1-propene” is a complex organic molecule. It contains a bromine and a fluorine atom on the phenyl ring and a chlorine atom on the propene side chain .


Synthesis Analysis

While specific synthesis methods for “3-(4-Bromo-3-fluorophenyl)-2-chloro-1-propene” were not found, related compounds such as “(4-Bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol” have been synthesized through Barbier-type reactions .

Scientific Research Applications

Synthesis and Chemical Applications

A Practical Synthesis of Halogenated Biphenyls

  • This study outlines a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a compound with structural similarities to the one , emphasizing its importance in the manufacture of non-steroidal anti-inflammatory and analgesic materials. The synthesis method addresses the challenges of cost and safety associated with traditional methods, providing a more accessible approach for large-scale production (Qiu, Gu, Zhang, & Xu, 2009).

Environmental and Analytical Chemistry

Endocrine-Disrupting Chemicals and Risk of Diabetes

  • Investigates the relationship between exposure to various environmental chemicals, including halogenated compounds, and the risk of developing diabetes. This study suggests a moderate evidence linking certain environmental pollutants to diabetes development, underscoring the importance of understanding chemical interactions with biological systems (Lind & Lind, 2018).

Organic Chemistry and Catalysis

Silica Supported Brönsted Acids as Catalyst in Organic Transformations

  • Reviews the use of silica-supported Brönsted acids in various organic transformations, highlighting the advantages of such catalysts in terms of availability, yield, and environmental friendliness. This research demonstrates the wide applicability of halogenated compounds in catalysis and organic synthesis (Kaur, Sharma, & Bedi, 2015).

Green Chemistry and Sustainable Processes

Catalysts for Glycerol Hydrogenolysis to 1,3-Propanediol

  • Discusses the research on heterogeneous catalysts for converting glycerol to 1,3-propanediol, a process relevant to sustainable chemistry and the use of renewable resources. It evaluates the efficiency of various catalysts, including those involving halogenated components, in improving process competitiveness (da Silva Ruy et al., 2020).

properties

IUPAC Name

1-bromo-4-(2-chloroprop-2-enyl)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClF/c1-6(11)4-7-2-3-8(10)9(12)5-7/h2-3,5H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQIWZCQFXBKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=C(C=C1)Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-3-fluorophenyl)-2-chloro-1-propene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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